molecular formula C20H17NO5S2 B2926149 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 641997-25-3

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2926149
CAS No.: 641997-25-3
M. Wt: 415.48
InChI Key: ADLDUPBRDZFRFY-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic thiazolidinone derivative provided as a high-purity reference compound for research applications. This compound is structurally characterized by a benzodioxole moiety linked to a rhodanine-based core, a scaffold extensively documented in scientific literature for its diverse biological potential . The 4-thiazolidinone ring system is recognized as a privileged structure in medicinal chemistry, known for its conformational flexibility and ability to interact with multiple biological targets . The specific substitution pattern, featuring a 4-ethoxy-3-methoxybenzylidene group at the 5-position, is designed to modulate the compound's electronic properties, lipophilicity, and overall biomolecular interactions, which can be critical for structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a biological probe for investigating various cellular pathways. Thiazolidinone derivatives have been explored for a wide spectrum of activities in scientific research, including as potential antibacterial agents , and other pharmacological targets . The Z-configuration of the benzylidene group is confirmed and critical for maintaining the compound's structural integrity and research efficacy. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for direct use in humans or animals, nor for any diagnostic, therapeutic, or cosmetic applications. Researchers should handle this material according to all applicable laboratory safety guidelines.

Properties

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-yl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-3-24-14-6-4-12(8-16(14)23-2)9-18-19(22)21(20(27)28-18)13-5-7-15-17(10-13)26-11-25-15/h4-10H,3,11H2,1-2H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLDUPBRDZFRFY-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their potential as pharmacological agents. They exhibit a range of biological activities including:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Antimicrobial : Efficacy against various microbial strains.
  • Anti-inflammatory : Reduction of inflammation markers.
  • Antioxidant : Scavenging free radicals.

Recent studies indicate that modifications to the thiazolidin-4-one scaffold can enhance these activities, making it a focal point for drug development .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazolidinone precursors. The introduction of substituents such as the benzo[d][1,3]dioxole moiety and ethoxy groups is crucial for modulating biological activity.

Table 1: Structural Modifications and Their Biological Activities

Compound StructureModification TypeBiological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)Benzodioxole moietyEnhanced anticancer activity
5-(4-ethoxy-3-methoxybenzylidene)Ethoxy and methoxy groupsImproved solubility and bioavailability

Anticancer Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds related to the thiazolidinone framework have been shown to inhibit cell proliferation in various cancer cell lines. In one study, a series of thiazolidinones were evaluated against Hep3B liver cancer cells, revealing varying degrees of cytotoxicity with IC50 values ranging from 3.94 to 9.12 mM .

Case Study :
A specific derivative was tested for its ability to induce apoptosis in cancer cells. Flow cytometry analyses indicated that treatment with this compound led to a significant decrease in the G1 phase population, suggesting its potential as a cell cycle inhibitor .

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets such as gp41 in HIV research. These studies suggest stable interactions that could translate into effective inhibition of viral replication .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound 4a ():
  • Structure : (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one.
  • Key Differences : Replaces the 3-(benzo[d][1,3]dioxol-5-yl) group with a methyl group at position 1.
  • Impact: Higher melting point (252–254°C) compared to analogs with non-aromatic substituents, suggesting enhanced crystallinity due to the benzo[d][1,3]dioxol group .
Compound 5b ():
  • Structure : (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one.
  • Key Differences : Substitutes the benzo[d][1,3]dioxol-5-yl group with a 3-hydroxyphenyl group and incorporates an indole-based benzylidene.
  • Bioactivity : Exhibits potent antibacterial activity (MIC: 2–4 µg/mL against S. aureus), highlighting the importance of electron-donating groups (e.g., hydroxyl) for antimicrobial efficacy .
Analog 6 ():
  • Structure : (Z)-5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one.
  • Key Differences : Features a 4-hydroxy-3,5-dimethoxybenzylidene group instead of 4-ethoxy-3-methoxy.
  • Spectroscopy : Distinct ¹H-NMR shifts at δ 9.51 (hydroxyl proton) and δ 3.81 (methoxy groups), reflecting substituent-induced electronic effects .

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) ¹H-NMR Key Shifts (δ) Key Substituents
Target Compound Not Reported Expected δ 6.8–7.5 (aromatic) 4-Ethoxy-3-methoxy, benzo[d][1,3]dioxol
4a () 252–254 δ 7.2–7.5 (benzodioxol protons) 1-Methyl, benzo[d][1,3]dioxol
Analog 6 () Not Reported δ 9.51 (–OH), 3.81 (–OCH₃) 4-Hydroxy-3,5-dimethoxy
Compound 21d () Not Reported δ 3.33 (–CH₃), 1.21 (–CH₂CH₃) Aminoethyl, tert-butoxycarbonyl

Key Research Findings

Substituent-Driven Bioactivity : The benzo[d][1,3]dioxol group enhances antimicrobial activity but may reduce solubility compared to indole-based analogs .

Synthetic Efficiency: High yields (88–96%) are achievable for benzodioxol-containing derivatives via optimized Knoevenagel conditions .

Spectroscopic Signatures : Methoxy and ethoxy groups produce distinct ¹H-NMR shifts (δ 3.3–4.0), aiding structural confirmation .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is synthesized via Knoevenagel condensation between 3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one and 4-ethoxy-3-methoxybenzaldehyde. Sodium acetate in glacial acetic acid is used as a catalyst, with reflux conditions (70–80°C) to achieve the Z-isomer. Yields typically range from 70–85%, depending on solvent polarity and reaction time .

Q. How is the Z-configuration confirmed during synthesis?

1H-NMR spectroscopy is critical: the benzylidene proton (CH=) appears as a singlet in the δ 7.2–7.8 ppm range for the Z-isomer. In contrast, the E-isomer shows coupling (J = 12–14 Hz). IR spectroscopy also confirms the thioxo group (C=S stretch at ~1200 cm⁻¹) .

Q. What in vitro assays are used to screen its biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Which substituents are critical for bioactivity?

The 4-ethoxy-3-methoxybenzylidene group enhances antimicrobial activity by increasing lipophilicity, while the benzo[d][1,3]dioxol-5-yl moiety contributes to ROS scavenging .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve Z-isomer yield?

  • Solvent : Polar aprotic solvents (DMF, DMSO) improve stereoselectivity by stabilizing the transition state.
  • Catalyst : Piperidine/acetic acid systems increase yields by 10–15% compared to NaOAc alone.
  • Temperature : Lower temperatures (50–60°C) reduce side reactions but prolong reaction time (12–18 hrs) .

Q. What computational methods predict target interactions?

Molecular docking (AutoDock Vina) identifies binding to hemoglobin subunits (PDB: 1HHO) and ROS-related enzymes (e.g., NADPH oxidase). The thioxo group forms hydrogen bonds with Arg-92, while the benzylidene group engages in hydrophobic interactions .

Q. How do structural modifications affect bioactivity?

  • Electron-withdrawing groups (e.g., -Cl at the benzylidene para position) enhance antimicrobial activity (MIC reduced by 50%).
  • Methoxy-to-ethoxy substitution improves antioxidant capacity (IC₅₀ from 28 µM to 15 µM) .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies often arise from substituent effects or assay protocols . For example:

  • A 2024 study reported MIC = 8 µg/mL against S. aureus , while a 2021 study found MIC = 32 µg/mL . This difference is attributed to variations in bacterial strains and inoculum size.
  • Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. What degradation pathways occur under physiological conditions?

  • Hydrolysis : The thiazolidinone ring opens in acidic media (pH < 4), forming a thiol intermediate.
  • Oxidation : The thioxo group converts to sulfoxide (C=SO) in the presence of H₂O₂, reducing bioactivity. Stability studies recommend storage at −20°C in amber vials .

Q. How to design SAR studies for this compound?

  • Step 1 : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the benzylidene and benzo[d][1,3]dioxol groups.
  • Step 2 : Test bioactivity in parallel assays (e.g., antimicrobial, cytotoxicity).
  • Step 3 : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values .

Key Recommendations

  • Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex analogs .
  • Toxicity Screening : Include hepatocyte (HepG2) and hemolysis assays to rule out off-target effects .
  • Scale-Up : Pilot reactions in continuous flow reactors to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.